Fmoc-D-3,4-dimethoxyphenylalanine

Vue d'ensemble

Description

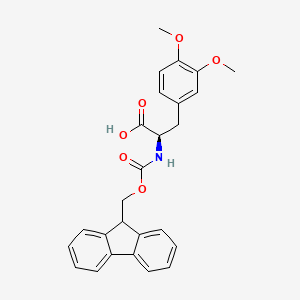

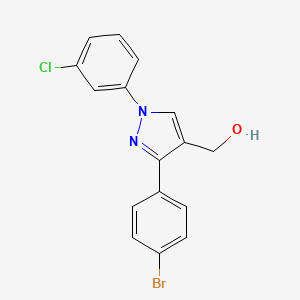

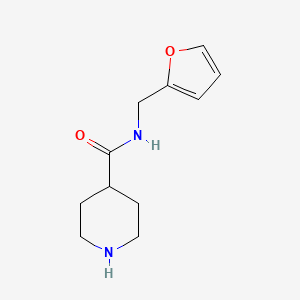

Fmoc-D-3,4-dimethoxyphenylalanine is a chemical compound with the molecular formula C26H25NO6 . It is also known by other names such as FMOC-D-TYR(3-OME,4-ME)-OH, FMOC-D-PHE[3,4-(OME) 2]-OH, FMOC-3,4-DIMETHOXY-D-PHE-OH, FMOC-D-PHE(3,4-DIMETHOXY)-OH, among others .

Synthesis Analysis

While specific synthesis methods for Fmoc-D-3,4-dimethoxyphenylalanine were not found, similar compounds such as 3,4-Dimercaptophenylalanines and 2,3-dimercaptophenylalanines have been synthesized by nucleophilic substitution of a protected aminomalonate on 3,4- and 2,3-dimercaptobenzyl bromide derivatives . Another method involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester .Molecular Structure Analysis

The molecular weight of Fmoc-D-3,4-dimethoxyphenylalanine is 447.48 g/mol . The InChI string and SMILES string provide more detailed information about its molecular structure .Applications De Recherche Scientifique

Biomedical Applications: Hydrogel Formation

This compound has been investigated for its ability to form biocompatible hydrogels suitable for various biomedical applications . Hydrogels made from Fmoc-protected amino acids like Fmoc-D-3,4-dimethoxyphenylalanine can gel under physiological conditions, making them ideal for tissue engineering and drug delivery systems.

Self-Supporting Materials

The ability of this compound to self-assemble into rigid materials makes it suitable for creating self-supporting structures that can be used in various industrial and research applications.

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-D-3,4-dimethoxyphenylalanine is a complex compound used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains. The compound acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The compound works by attaching itself to the amino groups in peptide chains, preventing them from reacting with other compounds during the synthesis process . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and can be removed under mildly basic conditions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. By protecting the amino groups, it allows for the controlled addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, leaving the completed peptide.

Pharmacokinetics

Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and complex structure .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with a specific sequence of amino acids . This is crucial in the production of proteins and peptides for research and therapeutic purposes.

Action Environment

The action of Fmoc-D-3,4-dimethoxyphenylalanine is highly dependent on the environment in which it is used. The compound is stable under normal laboratory conditions, but the Fmoc group can be removed under mildly basic conditions . Temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability .

Propriétés

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165789 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-3,4-dimethoxyphenylalanine | |

CAS RN |

218457-81-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)